Ethyl 7,7-diiodoheptanoate Ethyl 7,7-diiodoheptanoate
Brand Name: Vulcanchem
CAS No.: 823180-27-4
VCID: VC19053535
InChI: InChI=1S/C9H16I2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h8H,2-7H2,1H3
SMILES:
Molecular Formula: C9H16I2O2
Molecular Weight: 410.03 g/mol

Ethyl 7,7-diiodoheptanoate

CAS No.: 823180-27-4

Cat. No.: VC19053535

Molecular Formula: C9H16I2O2

Molecular Weight: 410.03 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7,7-diiodoheptanoate - 823180-27-4

Specification

CAS No. 823180-27-4
Molecular Formula C9H16I2O2
Molecular Weight 410.03 g/mol
IUPAC Name ethyl 7,7-diiodoheptanoate
Standard InChI InChI=1S/C9H16I2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h8H,2-7H2,1H3
Standard InChI Key HXTMDXLDMADONV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCCCC(I)I

Introduction

Chemical Identity and Structural Characteristics

Ethyl 7,7-diiodoheptanoate (C₉H₁₄I₂O₂) belongs to the class of α,ω-diiodo esters, where iodine atoms occupy terminal positions on a seven-carbon chain. The ester functional group (-COOEt) confers reactivity typical of carbonyl compounds, while the diiodo substituents enhance electrophilicity, making the molecule a candidate for cross-coupling reactions .

Molecular Configuration

The compound’s structure comprises:

  • Backbone: A seven-carbon chain with iodine atoms at both terminal (C7) positions.

  • Ester group: Ethyl ester (-COOEt) at the C1 position.

  • Stereochemistry: The absence of chiral centers simplifies its stereochemical profile, though conformational flexibility exists due to the alkyl chain.

Table 1: Key Molecular Descriptors of Ethyl 7,7-Diiodoheptanoate

PropertyValue
Molecular FormulaC₉H₁₄I₂O₂
Molecular Weight436.02 g/mol
IUPAC NameEthyl 7,7-diiodoheptanoate
CAS Registry NumberNot yet assigned
XLogP3~3.8 (estimated)

Synthesis and Reaction Pathways

Continuous Flow Synthesis Inspired by Halogenation Methods

The patent CN111675614A details a continuous flow approach for ethyl 7-bromo-2,2-dimethylheptanoate, which can be adapted for diiodo analogs. Key steps include:

  • Precooling and Mixing: Ethyl isobutyrate and an organic base (e.g., LDA) are cooled to -30°C to form a reactive enolate.

  • Electrophilic Iodination: Substituting 1,5-dibromopentane with 1,5-diiodopentane in the reaction with the enolate intermediate.

  • Quenching and Isolation: Acidic quenching (e.g., HCl) followed by solvent extraction and distillation yields the diiodo product.

Reaction Equation:

Ethyl isobutyrate+1,5-diiodopentaneBase, -30°CEthyl 7,7-diiodoheptanoate+Byproducts\text{Ethyl isobutyrate} + 1,5\text{-diiodopentane} \xrightarrow{\text{Base, -30°C}} \text{Ethyl 7,7-diiodoheptanoate} + \text{Byproducts}

Challenges in Diiodo Compound Synthesis

  • Iodine Stability: Iodide’s lower electronegativity compared to bromine necessitates stricter temperature control (-30°C to 10°C) to prevent β-elimination.

  • Byproduct Formation: Competing disubstitution or elimination reactions may occur, requiring precise stoichiometry and flow-rate adjustments .

Physicochemical Properties

Spectral Data (Estimated)

  • IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch), 500–600 cm⁻¹ (C-I stretches).

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), δ 4.12 (q, 2H, -OCH₂), δ 2.35 (t, 2H, -CH₂COO), δ 1.4–1.6 (m, 8H, alkyl chain).

  • ¹³C NMR: δ 170.5 (C=O), 60.1 (-OCH₂), 34.2–22.1 (alkyl carbons), 5.8 (C-I).

Solubility and Stability

  • Solubility: Miscible with THF, DCM, and ethyl acetate; insoluble in water.

  • Thermal Stability: Decomposes above 150°C, releasing iodine vapors.

Applications in Organic Synthesis

Cross-Coupling Reactions

The diiodo moiety enables participation in Ullmann, Heck, and Suzuki-Miyaura couplings. For example:

Ethyl 7,7-diiodoheptanoate+PhB(OH)2Pd(PPh₃)₄Ethyl 7-phenylheptanoate\text{Ethyl 7,7-diiodoheptanoate} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ethyl 7-phenylheptanoate}

Pharmaceutical Intermediates

Analogous to ethyl 7-iodohept-2-enoate , the diiodo derivative may serve as a precursor to anti-inflammatory or antiviral agents via further functionalization.

Future Research Directions

  • Optimizing Continuous Flow Protocols: Scaling up production while minimizing byproducts.

  • Exploring Bioconjugation: Leveraging iodine’s reactivity for radiopharmaceutical labeling.

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